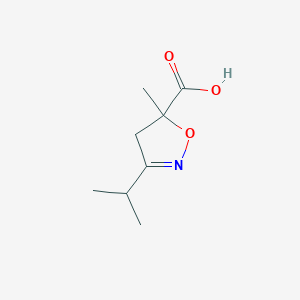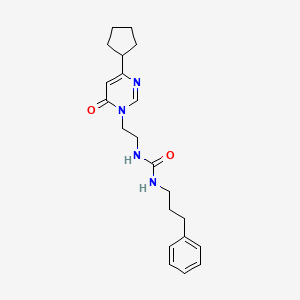
methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate , and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate . These reactions typically require catalysts and specific conditions to achieve high yields. For example, the synthesis of methyl 4-(bromomethyl)benzoate was optimized using N-bromosuccinimide and benzoyl peroxide as reagents under controlled molar ratios and reaction times .
Molecular Structure Analysis
Structural elucidation is commonly performed using techniques such as IR, NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the behavior of the compound. Quantum chemical studies using density functional theory (DFT) can also predict various properties of the compound .
Chemical Reactions Analysis
The reactivity of methyl benzoate derivatives can be studied through global chemical reactivity descriptors and natural population analysis (NPA) . These analyses help in understanding the stability and reactivity of the compounds under different conditions. For instance, the compound methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate exhibits a labile N-CH2OH bond, which is crucial for its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties, such as thermodynamic behavior and non-linear optical (NLO) properties, can be assessed using computational methods and solvent media studies . The hydrogen bonding patterns in the crystal structures of similar compounds also contribute significantly to their physical properties, as seen in the hydrogen-bonded chains and sheets in various methyl benzoate derivatives .
Relevant Case Studies
While the papers do not provide direct case studies on the compound , they do offer insights into the biological activities of similar compounds. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor with antiproliferative activity toward human cancer cells . Such studies are valuable for understanding the potential applications of methyl benzoate derivatives in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate demonstrates significant behavior under pressure, showcasing a phase transition from a structure with eight molecules in the crystallographic asymmetric unit (Z′ = 8) to a Z′ = 2 structure. This transition is marked by the stabilization of molecules with unfavourable conformations through efficient packing at high pressures, highlighting its potential in crystal engineering applications (Johnstone et al., 2010).
Supramolecular Chemistry
The rational design and synthesis of monodendrons based on methyl 3,4,5-trishydroxybenzoate lead to the formation of spherical supramolecular dendrimers. These dendrimers self-organize into a novel thermotropic cubic liquid-crystalline phase, demonstrating the compound's utility in creating complex, self-assembled structures with potential applications in materials science (Balagurusamy et al., 1997).
Catalytic Hydrolysis
In the field of catalysis, 4-(1,4,7,10-Tetraazacyclotetradec-1-yl)methylbenzoic acid derivatives have shown activity against both activated phosphodiester compounds and supercoiled DNA. This activity is mediated through the cobalt(III) complex of the compound, demonstrating its potential in the development of sequence-specific hydrolytic complexes for molecular biology applications (Knight et al., 2004).
Organic Synthesis and Functional Materials
The synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate showcases a versatile scaffold for generating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives. This compound serves as a foundation for further chemical modifications, underlining its importance in the development of novel organic materials (Ruano et al., 2005).
Photophysical Properties and Molecular Design
Exploring the solvatochromic behavior and dipole moments of novel phthalimide derivatives, including analysis in various solvents, has provided insights into their solvatochromic properties. This research is critical for understanding the photophysical properties of these compounds, suggesting their applicability in the design of materials with tailored optical properties (Akshaya et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar indazole and indole structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
Indazole derivatives have been known to affect various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Pharmacokinetics
For instance, a compound with a similar structure was found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .
Result of Action
Indazole derivatives have been known to possess various biological activities, including anti-inflammatory and anticancer activities .
Eigenschaften
IUPAC Name |
methyl 4-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21-16-6-4-3-5-14(16)15(20-21)11-19-17(22)12-7-9-13(10-8-12)18(23)24-2/h7-10H,3-6,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDGALLCFQIPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)
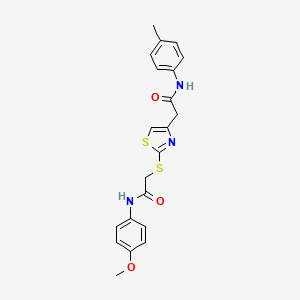
![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)
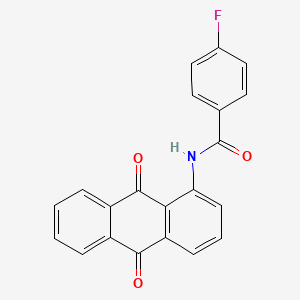
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B2520851.png)
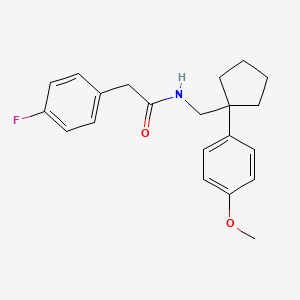
![2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B2520856.png)
![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)


![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)
![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)
